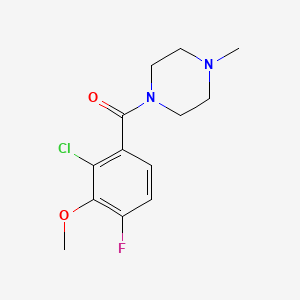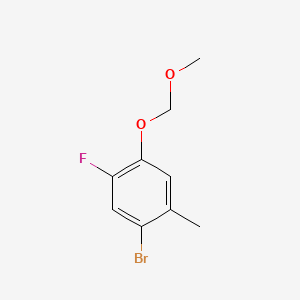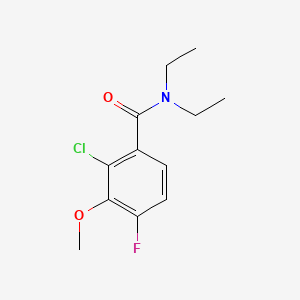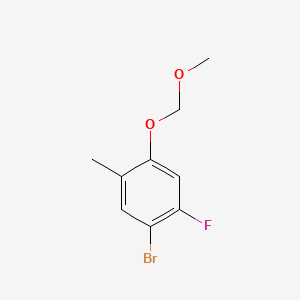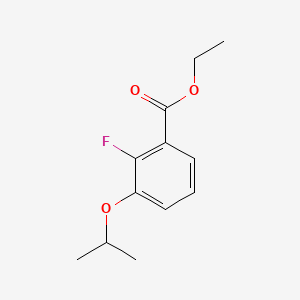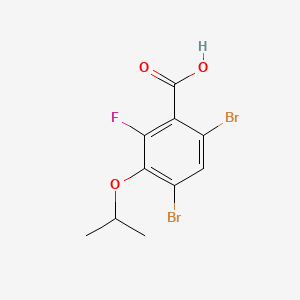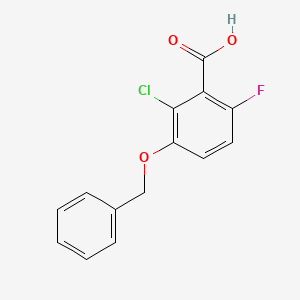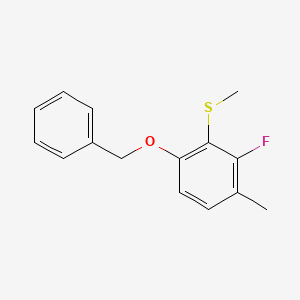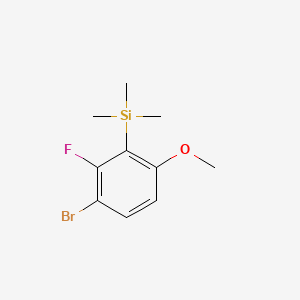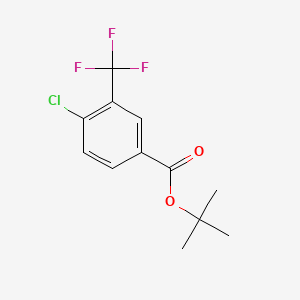
tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” is a chemical compound that has gained attention in recent years due to its unique physical and chemical properties. It is part of a class of compounds that contain a trifluoromethyl (TFM, -CF3) group, which are found in many FDA-approved drugs .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butyl alcohol with hydrogen chloride . In the laboratory, concentrated hydrochloric acid is used. The conversion entails an SN1 reaction . Another synthesis method involves the reaction of aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .Molecular Structure Analysis
The molecular formula of “this compound” is C12H13ClF3NO2 . The compound contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The compound undergoes a range of reactions. For instance, it can be chlorinated successfully using PCl3, allowing access to both aromatic acid chlorides and aliphatic acid chlorides in good yields . The reaction features simple conditions and a wide substrate scope .Applications De Recherche Scientifique
Synthesis of Salicylanilide Esters
“tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” can be used in the synthesis of salicylanilide esters, which are important intermediates in the production of various pharmaceuticals. The process typically involves a coupling reaction using N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide .
Ultra Trace Analysis
This compound may serve as an internal standard in the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, which is crucial for environmental monitoring and pharmaceutical quality control .
Drug Potency Enhancement
The trifluoromethyl group in this compound could be utilized to enhance drug potency. Molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved potency toward enzyme inhibition due to key hydrogen bonding interactions .
Synthesis of Sorafenib
It could be involved in the synthesis of Sorafenib, a medication used for the treatment of primary kidney cancer. The synthesis process includes reacting an aniline with 4-chloro-3-(trifluoromethyl) phenyl isocyanate .
Analytical and Spectroscopic Applications
The compound’s detailed analytical data, including NMR, HPLC, LC-MS, and UPLC, suggest its use in various spectroscopic methods for research and quality control in pharmaceuticals .
Chlorination Reactions
This ester could be used in chlorination reactions to access aromatic acid chlorides and aliphatic acid chlorides, which are valuable intermediates in organic synthesis .
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl acrylate, stabilized”, suggests that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Orientations Futures
The future directions for “tert-Butyl 4-chloro-3-(trifluoromethyl)benzoate” and similar compounds are promising. Trifluoromethyl group-containing compounds are found in many FDA-approved drugs and exhibit numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
tert-butyl 4-chloro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCPAODXBPNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

